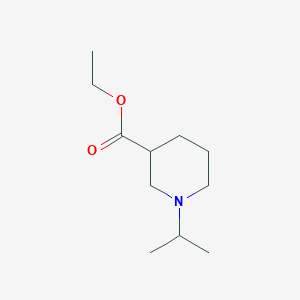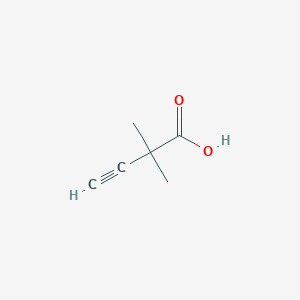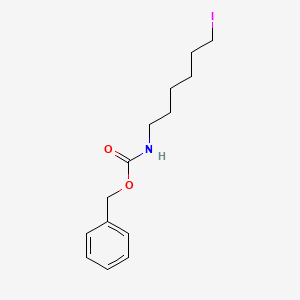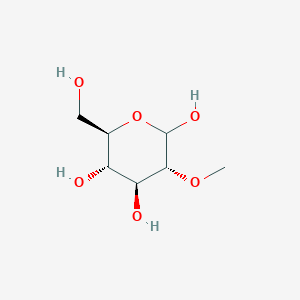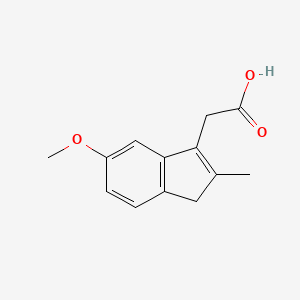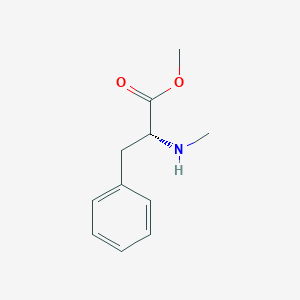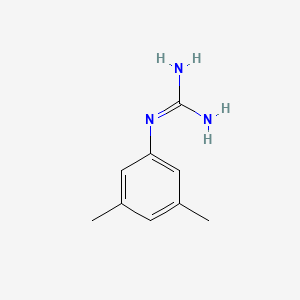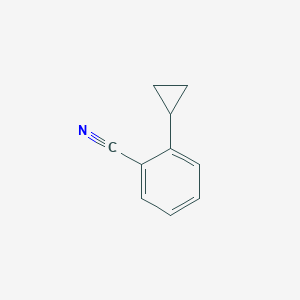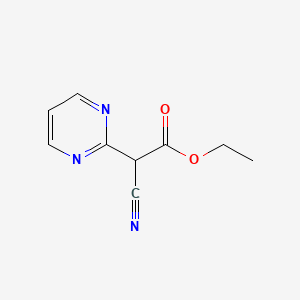
2-氰基-2-(嘧啶-2-基)乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate is a chemical compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 . It is used in research and has potential applications in various fields .
Synthesis Analysis
The synthesis of pyrimidine derivatives, which include Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The synthesis process can be influenced by various factors, including the choice of starting materials and the conditions under which the reactions are carried out .
Physical and Chemical Properties Analysis
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate is a liquid at room temperature . It should be stored in a sealed container in a dry environment at room temperature . The compound’s InChI code is CGJJSVUMDOTFHU-UHFFFAOYSA-N .
科学研究应用
杂环化合物的合成新途径
2-氰基-2-(嘧啶-2-基)乙酸乙酯已用于合成新型杂环化合物,例如 1,3,4-恶二唑、恶二唑并吡啶和吡啶并哒嗪,突出了其作为有机合成中结构单元的多功能性 (Elnagdi 等人,1988)。
异常环化
该化合物参与异常环化反应,导致形成 [1,2,4]三唑并[1,5-a]嘧啶衍生物,表明其反应性和在创造新型化学结构方面的潜力 (Erkin 和 Krutikov,2007)。
色酮衍生物的合成
研究表明,2-氰基-2-(嘧啶-2-基)乙酸乙酯与 3-氰基色酮反应,导致合成各种色酮衍生物,这在药物化学中很重要 (Sosnovskikh 等人,2010)。
杂环烯氨腈的形成
该化合物已用于形成杂环烯氨腈,进一步反应生成各种乙酸衍生物,扩大了从该前体获得的化学多样性 (Hachiyama 等人,1983)。
吡咯衍生物的合成
它已被用于合成吡咯衍生物,展示了其在构建复杂且具有生物学意义的分子中的作用 (Dawadi 和 Lugtenburg,2011)。
环庚并吡咯并嘧啶酮的合成
2-氰基-2-(嘧啶-2-基)乙酸乙酯参与反应生成 2-甲基-4H-环庚[4,5]吡咯并[1,2-a]嘧啶-4-酮,说明了其在生成多环化合物中的应用 (Abe,1987)。
作用机制
Target of Action
It’s known that cyanoacetate, a functional group in the compound, can react at the nitrile group in various ways .
Mode of Action
It’s known that cyanoacetate can undergo hydrogenation to form β-amino acid β-alanine, and nucleophilic attack at the carbon, as a step in the synthesis of many heterocycles .
Biochemical Pathways
It’s known that cyanoacetate can act as a safe cyanide-donor reagent .
Pharmacokinetics
It’s known that the compound has a molecular weight of 19119 and its molecular formula is C9H9N3O2 .
Result of Action
It’s known that cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances .
Action Environment
It’s known that the compound should be stored sealed in a dry room temperature environment .
生化分析
Biochemical Properties
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a substrate for certain enzymes, facilitating biochemical transformations. For instance, it may interact with enzymes involved in pyrimidine metabolism, leading to the formation of intermediate compounds that participate in further biochemical pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can alter metabolic pathways by interacting with key enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific enzyme active sites, inhibiting their activity and thereby modulating the biochemical pathways they regulate . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological functions. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, the compound may undergo hydrolysis to form intermediate products that participate in pyrimidine metabolism . These metabolic transformations can affect the levels of specific metabolites within the cell, thereby influencing overall metabolic flux and cellular function.
Transport and Distribution
The transport and distribution of Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific cellular compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate exhibits specific subcellular localization patterns that are important for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, it may be found in the cytoplasm, where it participates in metabolic processes and enzyme interactions.
属性
IUPAC Name |
ethyl 2-cyano-2-pyrimidin-2-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7(6-10)8-11-4-3-5-12-8/h3-5,7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJJSVUMDOTFHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556853 |
Source


|
| Record name | Ethyl cyano(pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65364-63-8 |
Source


|
| Record name | Ethyl cyano(pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

